4-Hydroxy-3-methoxy-6-methyl-2H-pyran-2-one
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Overview
Description
4-Hydroxy-3-methoxy-6-methyl-2H-pyran-2-one is an organic compound belonging to the pyranone family. It is characterized by a pyran ring, which is a six-membered ring containing one oxygen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-methoxy-6-methyl-2H-pyran-2-one can be achieved through several methods. One common approach involves the reaction of dehydroacetic acid with methanol in the presence of a catalyst such as hydrochloric acid. The reaction is typically carried out under reflux conditions for several hours to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-methoxy-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-Hydroxy-3-methoxy-6-methyl-2H-pyran-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methoxy-6-methyl-2H-pyran-2-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its reactivity and biological activity. It can form hydrogen bonds and interact with enzymes and receptors, leading to its observed effects .
Comparison with Similar Compounds
- 4-Methoxy-6-methyl-2H-pyran-2-one
- 3,3’-Methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one)
- 4-Hydroxy-6-methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2-one
Comparison: 4-Hydroxy-3-methoxy-6-methyl-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it valuable for specific applications .
Properties
CAS No. |
75743-69-0 |
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Molecular Formula |
C7H8O4 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
4-hydroxy-3-methoxy-6-methylpyran-2-one |
InChI |
InChI=1S/C7H8O4/c1-4-3-5(8)6(10-2)7(9)11-4/h3,8H,1-2H3 |
InChI Key |
WLNNEOVXPFGHMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)OC)O |
Origin of Product |
United States |
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